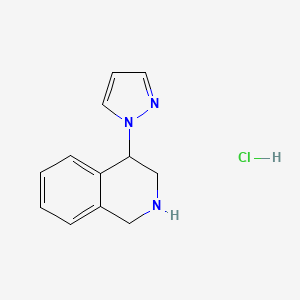![molecular formula C11H22Cl2N4O B1525512 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride CAS No. 1315368-78-5](/img/structure/B1525512.png)
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C11H22Cl2N4O . It has a molecular weight of 297.22 . The structure includes a 1,4-diazepane ring, which is substituted with a 1,2,4-oxadiazol-3-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by several factors including its molecular structure and the nature of its functional groups. For “1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride”, specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has shown the synthesis and characterization of novel polymeric materials containing oxadiazole units, indicating the potential of such compounds in developing new materials with desirable thermal and solubility properties. Rahmani and Mahani (2015) synthesized novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units, demonstrating their good thermal stability and specific solubility behavior, which could be pivotal for applications in materials science (Rahmani & Mahani, 2015).
Green Chemistry Applications
Another study highlighted the design and development of high-performing green oxidizers for potential use in environmentally friendly rocket propellants. Chinnam, Staples, and Shreeve (2021) reported on a novel oxidizer with a positive oxygen balance, showcasing the compound's stability in water and its potential applications in the field of green rocket propellants (Chinnam, Staples, & Shreeve, 2021).
Advanced Organic Synthesis Techniques
A study by Banfi et al. (2007) explored a short, two-step approach to the synthesis of diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This research demonstrates the versatility of incorporating oxadiazole units into complex heterocyclic systems, potentially offering new pathways for the synthesis of pharmacologically relevant molecules (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Potential in Medicinal Chemistry
The synthesis and pharmacological evaluation of oxadiazole pyridine derivatives, starting with specific hydrazides, were conducted by Amr et al. (2008). This study found that many synthesized compounds exhibited good antianxiety activity, comparable to diazepam, highlighting the therapeutic potential of oxadiazole derivatives in medicinal chemistry (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).
Propiedades
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWPLPXGLWXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



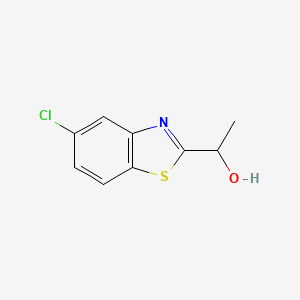
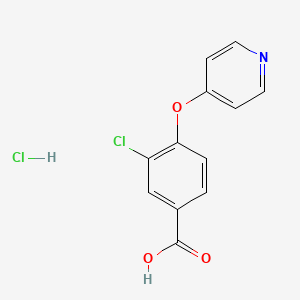
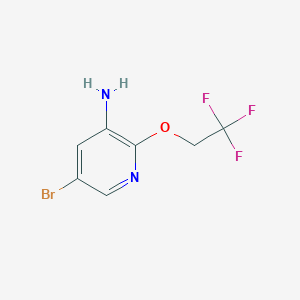
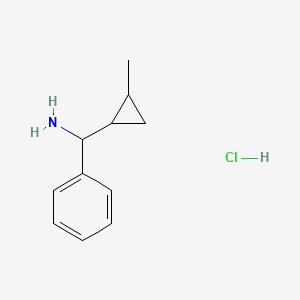
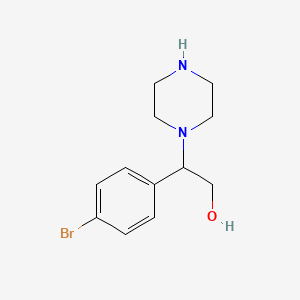
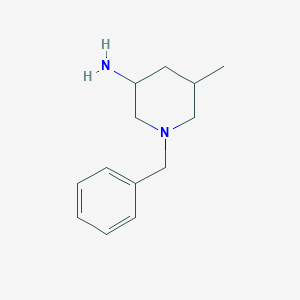
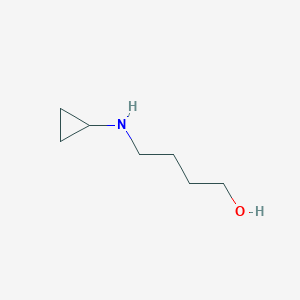
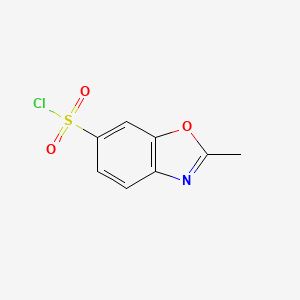
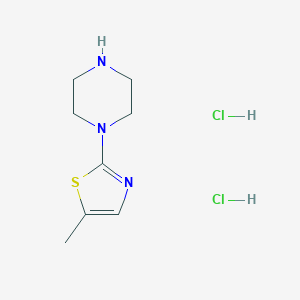
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
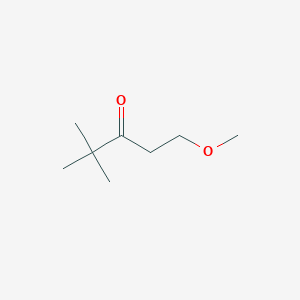
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
